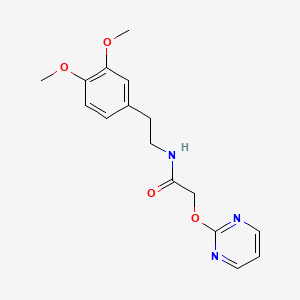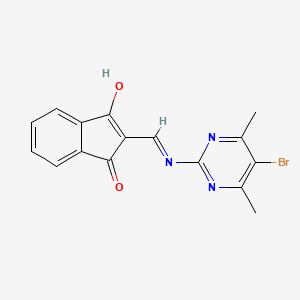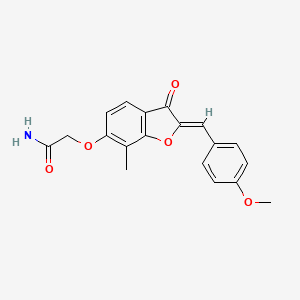
N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide, also known as DPA, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. DPA is a synthetic compound that was first synthesized in 2013 by researchers at the University of California, San Diego. Since then, DPA has been extensively studied for its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Radiosynthesis and Imaging Applications
- PET Imaging and Radioligands : Compounds within the class of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives of N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide, have been utilized as selective ligands for the translocator protein (18 kDa). These compounds are valuable in radiolabeling for PET (Positron Emission Tomography) imaging, aiding in the study of various biological and neurological processes (Dollé et al., 2008).
Chemical Synthesis and Biological Evaluation
- Oxidative Radical Cyclization : A study demonstrated the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide in Mn(III)/Cu(II)-mediated oxidative radical cyclization processes. This method is significant for the synthesis of complex organic compounds, like erythrinanes, indicating potential applications in organic chemistry and drug synthesis (Chikaoka et al., 2003).
- Herbicidal Activity : N-(4,6-disubstituted-2-pyrimidinyl)-2,4-dicholorobenzoxy acetamide derivatives have shown herbicidal properties. These compounds, closely related to N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide, exhibited significant inhibitory activity against weeds, suggesting potential applications in agriculture (Fang Hai-bin, 2007).
Anticonvulsant and Pharmacological Studies
- Anticonvulsant Properties : N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, a compound related to the query chemical, was researched for its anticonvulsant properties. The study included in silico ADMET analysis, molecular docking, and in vivo pharmacological evaluation, demonstrating promising anticonvulsant activities (Severina et al., 2020).
Antimicrobial and Antitumor Activities
- Antimicrobial Agents : Certain derivatives of N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide have been synthesized as antimicrobial agents. These compounds were effective against various bacterial and fungal pathogens, indicating their potential use in developing new antimicrobial drugs (Hossan et al., 2012).
- Cytotoxic Activity Against Cancer Cell Lines : Some derivatives have been tested for their cytotoxic activity against cancer cell lines. A specific compound showed considerable growth inhibition in several cancer cell lines, suggesting its potential as an anticancer agent (Al-Sanea et al., 2020).
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrimidin-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-21-13-5-4-12(10-14(13)22-2)6-9-17-15(20)11-23-16-18-7-3-8-19-16/h3-5,7-8,10H,6,9,11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIPVYTXMMNYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=NC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole](/img/structure/B2860563.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2860565.png)
![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxamide](/img/structure/B2860566.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2860568.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclopropanecarboxamide](/img/structure/B2860571.png)

![N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2860574.png)


![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2860582.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[1-(2-methoxyphenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B2860585.png)